molecular formula C9H14O B012318 1-(3-Methylidenecyclopentyl)propan-2-one CAS No. 100812-38-2

1-(3-Methylidenecyclopentyl)propan-2-one

Cat. No. B012318
CAS RN: 100812-38-2
M. Wt: 138.21 g/mol
InChI Key: UXPGODLYTAQGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylidenecyclopentyl)propan-2-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. MDPV has gained popularity as a recreational drug due to its stimulant properties, which produce feelings of euphoria, increased energy, and heightened alertness. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3-Methylidenecyclopentyl)propan-2-one works by increasing the levels of dopamine and norepinephrine in the brain, which produces feelings of euphoria, increased energy, and heightened alertness. 1-(3-Methylidenecyclopentyl)propan-2-one achieves this by binding to the dopamine transporter and preventing the reuptake of dopamine, which leads to an accumulation of dopamine in the synaptic cleft.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Methylidenecyclopentyl)propan-2-one include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. These effects are similar to those produced by other stimulants such as cocaine and amphetamines.

Advantages and Limitations for Lab Experiments

1-(3-Methylidenecyclopentyl)propan-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high potency, which allows for the study of its effects at low concentrations. However, 1-(3-Methylidenecyclopentyl)propan-2-one also has several limitations, including its potential for abuse and its toxicity, which can make it difficult to use in animal studies.

Future Directions

There are several future directions for research on 1-(3-Methylidenecyclopentyl)propan-2-one. One area of interest is the development of new therapeutic applications for 1-(3-Methylidenecyclopentyl)propan-2-one, such as the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of 1-(3-Methylidenecyclopentyl)propan-2-one use, including its potential for addiction and its impact on brain function. Finally, researchers are also interested in developing new synthetic cathinones that have fewer side effects and a lower potential for abuse.

Synthesis Methods

1-(3-Methylidenecyclopentyl)propan-2-one can be synthesized using a variety of methods, including the Leuckart reaction, which involves the reduction of a ketone with ammonium formate, and the Friedel-Crafts reaction, which involves the acylation of an aromatic ring with an acyl halide. However, the most common method for synthesizing 1-(3-Methylidenecyclopentyl)propan-2-one involves the condensation of cyclopentanone with propanone in the presence of a strong acid catalyst.

Scientific Research Applications

1-(3-Methylidenecyclopentyl)propan-2-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-(3-Methylidenecyclopentyl)propan-2-one has an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that 1-(3-Methylidenecyclopentyl)propan-2-one may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

properties

CAS RN

100812-38-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-(3-methylidenecyclopentyl)propan-2-one

InChI

InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3

InChI Key

UXPGODLYTAQGTA-UHFFFAOYSA-N

SMILES

CC(=O)CC1CCC(=C)C1

Canonical SMILES

CC(=O)CC1CCC(=C)C1

synonyms

2-Propanone, 1-(3-methylenecyclopentyl)- (9CI)

Origin of Product

United States

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